molecular formula C23H25ClN8O2S B2421056 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 713125-87-2

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2421056
CAS No.: 713125-87-2
M. Wt: 513.02
InChI Key: WZGRCFBJRCHNEN-UHFFFAOYSA-N
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Description

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with a piperazine ring, a chlorophenyl group, and a pyrimidinylsulfanylpropyl chain

Scientific Research Applications

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the piperazine ring and the chlorophenyl group. The final step involves the attachment of the pyrimidinylsulfanylpropyl chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-methyl-10-phenyl-9-sulfanylidene-2,4,8,10-tetrazabicyclo[4.4.0]deca-1,3,5-trien-7-one
  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN8O2S/c1-29-19-18(20(33)28-23(29)34)32(9-4-14-35-21-25-7-3-8-26-21)22(27-19)31-12-10-30(11-13-31)17-6-2-5-16(24)15-17/h2-3,5-8,15H,4,9-14H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGRCFBJRCHNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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